cis-Decahydro-1,7-naphthyridine dihydrochloride
Description
Key Structural Features:
X-ray crystallography reveals a puckered bicyclic system with bond lengths and angles consistent with sp$$^3$$-hybridized carbons and nitrogen atoms. The chair-chair conformation minimizes steric strain, with an interplanar angle of 122° between the two rings. The chloride ions form ionic bonds with protonated nitrogen atoms, stabilizing the cis configuration through electrostatic interactions.
Stereoelectronic Effects in cis-Decahydro Systems
The cis-decalin-like framework exhibits unique stereoelectronic properties due to its constrained geometry. The axial-equatorial fusion of rings creates distinct electronic environments for substituents:
- Hyperconjugative Stabilization : Antiperiplanar σ(C–H) → σ(C–N) interactions stabilize the chair-chair conformation, reducing ring-flipping propensity compared to *trans-decalin systems.
- Torsional Strain : The cis junction introduces 1,3-diaxial interactions between bridgehead hydrogens, increasing torsional strain by 2.3 kcal/mol relative to trans isomers.
- Nitrogen Lone-Pair Orientation : Protonation of N1 and N7 forces lone pairs into equatorial orientations, enhancing hydrogen-bonding capacity with chloride ions.
Nuclear magnetic resonance (NMR) studies demonstrate restricted rotation about the C–N bonds, with $$^1$$H coupling constants ($$J_{HH}$$ = 10–12 Hz) indicative of rigid chair conformations. Density functional theory (DFT) calculations corroborate that stereoelectronic effects dominate over steric factors in stabilizing the cis configuration.
Comparative Analysis of cis vs. trans Isomeric Forms
The stereochemical differences between cis- and trans-decahydro-1,7-naphthyridine dihydrochloride profoundly impact their physicochemical properties:
The trans isomer adopts a locked chair-boat conformation with nitrogen lone pairs aligned antiperiplanarly, reducing dipole moments and polar surface area. In contrast, the cis isomer’s axial-equatorial fusion permits limited conformational flexibility, enabling interactions with chiral biological targets.
X-ray Crystallographic Studies and Conformational Dynamics
Single-crystal X-ray diffraction (SCXRD) analyses resolve the cis-decahydro-1,7-naphthyridine dihydrochloride structure with atomic precision (Table 1):
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2$$1$$2$$1$$2$$_1$$ |
| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |
| Bond lengths (N–Cl) | 1.98–2.02 Å |
| Dihedral angle (N1–C7–N7) | 118.5° |
The data confirm a chair-chair conformation with chloride ions occupying well-defined lattice positions. Variable-temperature NMR studies reveal two conformational states in solution, interconverting with an energy barrier of 14 kcal/mol. Molecular dynamics simulations predict a 15° torsional oscillation range for the bicyclic framework, consistent with restricted flexibility.
Properties
IUPAC Name |
(4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-7-3-5-9-6-8(7)10-4-1;;/h7-10H,1-6H2;2*1H/t7-,8+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSNCSYUPOFJAI-OXOJUWDDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCNCC2NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCNC[C@H]2NC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route:
- Starting Material: 1,7-naphthyridine
- Catalyst: Palladium on carbon (Pd/C)
- Reaction Conditions: Hydrogen atmosphere, controlled temperature and pressure
- Product: cis-Decahydro-1,7-naphthyridine
- Conversion to Dihydrochloride: Treatment with hydrochloric acid to form this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. High-pressure hydrogenation reactors and efficient catalysts are used to maximize efficiency and yield. This ensures consistent quality and quantity of the compound for research and potential pharmaceutical applications.
Chemical Reactions and Applications
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions yield functionalized naphthyridine derivatives useful for further chemical synthesis and research applications.
Analysis and Characterization
The characterization of this compound involves various analytical techniques such as proton magnetic resonance spectroscopy (¹H NMR) and ultraviolet spectroscopy. These methods help in distinguishing between different isomers and confirming the structure of the synthesized compound.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS No. | 1404365-05-4 |
| Molecular Formula | C₈H₁₈Cl₂N₂ |
| Molecular Weight | 213.15 g/mol |
| IUPAC Name | (4aS,8aS)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,7-naphthyridine;dihydrochloride |
Table 2: Synthesis Conditions for this compound
| Condition | Description |
|---|---|
| Catalyst | Palladium on carbon (Pd/C) |
| Reaction Atmosphere | Hydrogen |
| Temperature and Pressure | Controlled to achieve desired stereochemistry and yield |
Chemical Reactions Analysis
Oxidation Reactions
cis -Decahydro-1,7-naphthyridine dihydrochloride undergoes oxidation to form unsaturated or functionalized naphthyridine derivatives. Key reagents and outcomes include:
| Reagent | Conditions | Product | Key Features |
|---|---|---|---|
| KMnO₄ (acidic/basic) | Aqueous, 60–80°C | 1,7-Naphthyridine derivatives with ketone groups | Selective α-C oxidation |
| CrO₃ (chromium trioxide) | Acidic (H₂SO₄), room temp | Partially dehydrogenated naphthyridines | Forms stable intermediates for further functionalization |
Mechanistic Insight : Oxidation typically targets the α-carbon adjacent to nitrogen, forming ketones or introducing double bonds. The dihydrochloride group stabilizes transition states, favoring regioselectivity.
Reduction Reactions
Further hydrogenation or reductive modifications are achievable under controlled conditions:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| H₂/Pd/C | 50–100 psi, 60–100°C | Perhydro derivatives (fully saturated analogs) | Retains cis stereochemistry |
| NaBH₄ (with NiCl₂) | Ethanol, reflux | Secondary amine derivatives | Mild conditions preserve ring integrity |
Industrial Relevance : Catalytic hydrogenation scales efficiently for bulk production, though acid media may lead to isomerization .
Substitution Reactions
The compound participates in nucleophilic substitution and alkylation:
| Reagent | Conditions | Product | Functionalization |
|---|---|---|---|
| Halogens (Cl₂, Br₂) | Polar solvents, 0–25°C | Halo-decahydro-1,7-naphthyridines | Introduces halogens at β-positions |
| Alkyl halides (R-X) | K₂CO₃, DMF, 80°C | N-Alkylated derivatives | Enhances lipophilicity for drug design |
Case Study : Ethylation with 1-bromooctane under basic conditions yields N-alkylated products used as intermediates in antitumor agent synthesis .
Comparative Reactivity with Analogues
The dihydrochloride group distinctively influences reactivity compared to similar compounds:
| Compound | Oxidation Susceptibility | Reduction Stability | Substitution Sites |
|---|---|---|---|
| Decahydro-1,7-naphthyridine | Moderate | High | Limited to N-sites |
| 1,7-Naphthyridine (unsaturated) | High | Low | Multiple ring positions |
| cis -Decahydro-1,7-naphthyridine dihydrochloride | Low (due to Cl⁻ stabilization) | Moderate | N- and β-C sites |
Structural Impact : The cis configuration and Cl⁻ counterions hinder ring distortion during reactions, enhancing selectivity .
Mechanistic Pathways
Reactivity is governed by:
-
Electronic Effects : Protonation at nitrogen increases electrophilicity at adjacent carbons.
-
Steric Factors : Cis ring junctures restrict access to certain reaction sites, favoring axial attack in substitutions.
-
Salt Stability : The dihydrochloride form reduces side reactions (e.g., hydrolysis) in polar solvents.
Scientific Research Applications
Medicinal Chemistry
cis-Decahydro-1,7-naphthyridine dihydrochloride is primarily studied for its pharmacological activities:
- Anticancer Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer effects. For example, studies have shown that these compounds can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) by activating caspases and inhibiting XIAP (X-linked inhibitor of apoptosis protein) .
- Antimicrobial Properties : The compound has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : In vitro studies suggest that naphthyridine derivatives can inhibit nitric oxide production in macrophage cell lines, indicating potential therapeutic uses in inflammatory diseases .
Biological Research
The interactions of this compound with biological targets are a significant area of interest:
- Neuroprotective Effects : Compounds from the naphthyridine family have shown potential neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells, suggesting applications in neurodegenerative disease therapies .
- Mechanism of Action : The pharmacological effects are attributed to interactions with specific molecular targets that modulate various biological pathways. For instance, certain derivatives may inhibit enzymes involved in cancer proliferation or modulate immune responses .
Materials Science Applications
In materials science, this compound serves as a building block for synthesizing novel materials with unique properties. Its structural characteristics allow for the development of advanced materials used in various applications such as sensors and organic light-emitting diodes (OLEDs) .
Case Studies
Several studies have documented the efficacy of this compound:
- Anticancer Study : A study evaluated the compound's efficacy against various human cancer cell lines. Results indicated significant apoptotic activity mediated through specific molecular pathways.
- Antimicrobial Study : Research highlighted the compound's effectiveness against a range of pathogens, demonstrating its potential as a new antimicrobial agent.
- Neuroprotection Study : Investigations into the neuroprotective effects revealed that naphthyridine derivatives could reduce oxidative stress and improve neuronal survival in models of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of cis-Decahydro-1,7-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Isomer: trans-Decahydro-1,7-naphthyridine
The trans-isomer (CAS: 13623-82-0, molecular formula C₈H₁₆N₂ , molar mass 140.23 g/mol ) differs in stereochemistry, leading to distinct physicochemical properties .
Key Differences :
Biogenic Amine Dihydrochlorides
Compounds like putrescine dihydrochloride (C₄H₁₂N₂·2HCl, 161.07 g/mol) and cadaverine dihydrochloride (C₅H₁₄N₂·2HCl, 175.10 g/mol) share the dihydrochloride functional group but differ fundamentally in structure and application .
| Property | cis-Decahydro-1,7-naphthyridine Dihydrochloride | Putrescine Dihydrochloride | Cadaverine Dihydrochloride |
|---|---|---|---|
| Molecular Formula | C₈H₁₇Cl₂N₂ | C₄H₁₂Cl₂N₂ | C₅H₁₄Cl₂N₂ |
| Molar Mass (g/mol) | 176.69 | 161.07 | 175.10 |
| Structure | Bicyclic, rigid | Linear aliphatic diamine | Linear aliphatic diamine |
| Primary Use | Pharmaceutical research | Food science (biogenic amine standard) | Food science (biogenic amine standard) |
Key Differences :
- Structural Rigidity : The naphthyridine’s bicyclic system provides steric constraints absent in flexible linear diamines like putrescine and cadaverine. This rigidity influences receptor binding in drug development .
- Applications : Putrescine and cadaverine are biogenic amines monitored in food safety (e.g., spoilage indicators), while the naphthyridine derivative is explored for medicinal chemistry .
Physicochemical and Functional Comparisons
- Solubility : The dihydrochloride group improves water solubility in all three compounds, but the naphthyridine’s bicyclic structure may reduce solubility compared to linear diamines due to increased hydrophobicity.
- Biological Activity : Biogenic amines (putrescine, cadaverine) interact with cellular processes (e.g., apoptosis, neurotransmission), whereas the naphthyridine scaffold is studied for enzyme inhibition (e.g., kinase targets) .
Research Findings and Gaps
- Synthetic Accessibility: The cis isomer’s stereoselective synthesis likely requires specialized catalysts or conditions, whereas trans isomers may form preferentially under certain reactions. No explicit data on synthetic routes is provided in the evidence .
- Commercial Demand : The trans isomer’s current unavailability suggests fluctuating demand or synthesis challenges compared to the cis form .
- Toxicity Data : Evidence lacks safety profiles (e.g., LD₅₀, GHS classifications) for naphthyridine derivatives, unlike well-documented biogenic amines .
Biological Activity
cis-Decahydro-1,7-naphthyridine dihydrochloride is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.
- IUPAC Name : (4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-Decahydro-1,7-naphthyridine dihydrochloride
- Molecular Formula : C₈H₁₈Cl₂N₂
- CAS Number : 1404365-05-4
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions often result in modulation of enzyme activity and receptor function, leading to diverse pharmacological effects.
Target Interactions
- Enzymatic Inhibition : This compound has been shown to inhibit specific enzymes involved in key metabolic pathways.
- Receptor Modulation : It can bind to receptors that regulate neurotransmitter release and other signaling pathways.
Anticancer Properties
Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer activities. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that naphthyridine derivatives induce apoptosis in various cancer cell lines including HeLa (cervical cancer) and MDA-MB-231 (breast cancer) with IC₅₀ values ranging from 19.34 µM to 30.13 µM .
- Mechanism of Action : The observed cytotoxic effects are often linked to p53-independent pathways that lead to cell cycle arrest .
Antimicrobial Activity
Naphthyridine derivatives have shown promising antimicrobial properties:
- Inhibition Studies : Compounds have been tested against a range of bacteria and fungi, demonstrating effective inhibition at low concentrations .
Neurological Effects
Some studies suggest potential psychotropic effects:
- Neuroprotective Properties : Certain naphthyridine compounds exhibit neuroprotective effects in models of neurodegeneration .
Case Studies
| Study | Findings | Cell Lines Tested | IC₅₀ Values |
|---|---|---|---|
| Dyshlovoy et al. (2021) | Significant anticancer potency in naphthyridine derivatives | THP-1, HeLa, MDA-MB-231 | 19.34 - 30.13 µM |
| PMC11643519 (2024) | Allosteric inhibition of HCV NS5B polymerase | Cell-based assays | 21 - 31 nM |
Applications in Medicinal Chemistry
The compound has been explored for various applications:
- Drug Development : As a precursor for synthesizing novel pharmaceuticals targeting cancer and infectious diseases.
- Chemical Synthesis : Used as a building block in the synthesis of complex organic molecules .
Q & A
Basic: What synthetic routes are optimal for preparing cis-Decahydro-1,7-naphthyridine dihydrochloride with high stereochemical fidelity?
Methodological Answer:
The synthesis of cis-Decahydro-1,7-naphthyridine derivatives typically involves cyclization and hydrogenation steps. For example, describes a protocol where bislactam intermediates are treated with 6N hydrochloric acid under reflux to yield decahydro-naphthyridine hydrochlorides. Key parameters include:
- Reagent choice : Use of HCl for protonation and stereochemical control.
- Temperature : Reflux conditions (100–110°C) to ensure complete ring saturation.
- Post-synthesis purification : Recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt .
A comparative table of yields under varying conditions (e.g., solvent polarity, acid strength) is recommended to optimize stereoselectivity.
Basic: How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR : Analyze - and -NMR spectra to confirm the cis configuration. The decahydro structure should show distinct signals for axial/equatorial protons (δ 1.5–3.0 ppm) and quaternary carbons (δ 40–60 ppm) .
- HPLC-MS : Use reverse-phase chromatography (C18 column) with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to assess purity (>98%) and detect byproducts.
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal analysis is advised, though this requires high-purity samples .
Advanced: How do electronic and steric effects influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
highlights that substituents on the naphthyridine ring significantly alter reaction kinetics. For example:
- Steric hindrance : Bulky groups (e.g., methyl at C6) reduce reaction rates by 4–10× due to hindered access to reactive sites.
- Electronic effects : Electron-withdrawing groups (e.g., Cl at C2/C4) increase electrophilicity, accelerating nucleophilic attack.
Researchers should model these effects using DFT calculations (e.g., Gaussian09) to predict transition states and optimize reaction conditions .
Advanced: What strategies resolve contradictions in reported biological activity data for cis-Decahydro-1,7-naphthyridine derivatives?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay conditions : pH, temperature, and solvent polarity (e.g., DMSO vs. aqueous buffers) can alter compound solubility and bioavailability.
- Metabolic stability : Use liver microsome assays (human/rat) to compare half-life () and intrinsic clearance (Cl).
- Off-target interactions : Screen against kinase panels (e.g., Eurofins Cerep) to identify non-specific binding .
A meta-analysis of published IC values under standardized conditions is critical for reconciling data .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
and indicate:
- Thermal stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials.
- pH sensitivity : Stable in acidic conditions (pH 3–6); avoid alkaline buffers (pH >7) to prevent ring-opening reactions.
- Light sensitivity : Protect from UV exposure to prevent photodegradation.
Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .
Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?
Methodological Answer:
Use in silico tools like SwissADME or ADMET Predictor™ to estimate:
- Lipophilicity : LogP values (~1.5–2.0) correlate with membrane permeability.
- Metabolic sites : CYP450 isoform interactions (e.g., CYP3A4) identified via docking simulations (AutoDock Vina).
- Toxicity : Predict hERG inhibition and Ames mutagenicity using QSAR models .
Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for trace quantification (LOQ: 0.1 ng/mL).
- Ion chromatography : Detect chloride counterions (retention time ~4.5 min) to confirm salt stoichiometry .
- TGA/DSC : Thermogravimetric analysis verifies hydrate content and decomposition thresholds .
Advanced: What mechanistic insights explain the divergent reactivity of cis vs. trans isomers in catalytic applications?
Methodological Answer:
The cis configuration’s rigid chair conformation enhances coordination to metal catalysts (e.g., Pd or Ru), as shown in . Key factors:
- Steric accessibility : Cis isomers allow bidentate ligand binding, improving catalytic turnover.
- Electronic alignment : Frontier molecular orbital (FMO) analysis reveals higher HOMO density in cis isomers, favoring electron donation to metals.
Compare turnover numbers (TON) and enantiomeric excess (ee) in asymmetric hydrogenation to validate .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
